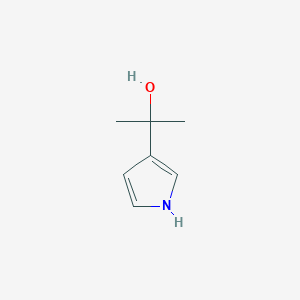

2-(1H-pyrrol-3-yl)-2-propanol

Description

Contextual Significance of Pyrrole-Containing Compounds in Contemporary Chemical Research

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of molecules of profound chemical and biological importance. biolmolchem.comscispace.com These compounds are ubiquitous in nature, forming the core of essential biomolecules such as heme in hemoglobin, chlorophyll, and vitamin B12. mdpi.com In the realm of medicinal chemistry, the pyrrole scaffold is present in numerous commercially available drugs exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antipsychotic properties. scispace.comrsc.orgnih.gov

The versatility of the pyrrole ring allows it to serve as a "biologically active scaffold" where various functional groups can be attached, leading to new compounds with tailored activities. biolmolchem.comrsc.org Its unique electronic properties and ability to participate in various chemical reactions make it a valuable building block in the synthesis of complex natural products and novel therapeutic agents. mdpi.com Researchers are continuously exploring new synthetic methodologies to create diverse pyrrole derivatives, aiming to unlock their full potential in treating diseases and developing advanced materials. rsc.orgnih.gov

Importance of Hydroxyalkyl Functionalities within Organic Synthesis and Advanced Materials Science

Hydroxyalkyl groups, which consist of an alkyl chain bearing a hydroxyl (–OH) group, are among the most important functional groups in organic chemistry. The presence of a hydroxyl group imparts polarity to a molecule and provides the capacity for hydrogen bonding, which significantly influences properties such as solubility and boiling point. proventainternational.com This functionality is a key feature of alcohols, which are fundamental building blocks in organic synthesis. proventainternational.com

In synthetic chemistry, the hydroxyl group is a versatile handle that can be readily converted into other functional groups, enabling the construction of complex molecular architectures. researchgate.net Furthermore, molecules containing hydroxyalkyl groups are crucial as ligands in catalysis, where they can coordinate with metal ions to facilitate and accelerate chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com In materials science, these functionalities are integral to the design of polymers and other advanced materials, contributing to their physical and chemical properties. The enzymatic synthesis of N-hydroxyalkyl amides further highlights their relevance in creating bioactive compounds and their analogs. researchgate.net

Rationale for the Detailed Academic Inquiry into 2-(1H-pyrrol-3-yl)-2-propanol

The compound this compound represents a unique convergence of the two aforementioned chemical moieties: the biologically significant pyrrole ring and the synthetically versatile tertiary alcohol functionality. This specific combination, where a 2-propanol group is attached to the C-3 position of the pyrrole ring, is of significant academic interest. The substitution at the C-3 position is less common than at the C-2 or N-1 positions, offering an opportunity to study the distinct reactivity and properties that arise from this specific isomeric arrangement.

The tertiary nature of the alcohol (a propan-2-ol group) introduces a stereocenter and specific steric and electronic effects that can influence the molecule's interaction with biological targets or its behavior in chemical reactions. A detailed investigation is warranted to understand how these two functional groups mutually influence each other's chemical reactivity and physical properties. Despite its potential interest, a survey of existing chemical databases reveals a scarcity of empirical data for this specific compound, with many fundamental physical properties remaining uncharacterized. chemsynthesis.com This knowledge gap provides a strong rationale for a focused scholarly inquiry to synthesize, purify, and thoroughly characterize this compound.

Scope and Primary Objectives of the Scholarly Research on the Chemical Compound

The primary objective of this academic investigation is to systematically characterize the chemical and physical properties of this compound. The scope of the research encompasses several key areas:

Synthesis and Purification: To develop and optimize a reliable synthetic route to produce this compound in high purity. This may involve exploring various synthetic strategies, such as the addition of a Grignard reagent to a suitable pyrrole-3-carbonyl precursor.

Structural Elucidation: To confirm the molecular structure of the synthesized compound using a suite of modern spectroscopic techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the connectivity of atoms, Infrared (IR) spectroscopy to identify functional groups (O-H, N-H, C-H), and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. acgpubs.org

Physicochemical Characterization: To determine fundamental physical constants for the compound, such as its melting point, boiling point, and solubility in various solvents. chemsynthesis.com

Reactivity Analysis: To investigate the characteristic reactions of the pyrrole ring and the tertiary alcohol functionality within the molecule, providing insight into its chemical behavior and potential for further synthetic modification.

This research aims to fill the existing void in the scientific literature by providing a comprehensive and foundational dataset for this compound, thereby enabling its potential application in medicinal chemistry, materials science, and organic synthesis.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₁NO | chemsynthesis.com |

| Molecular Weight | 125.17 g/mol | chemsynthesis.com |

| InChIKey | SBAGIYUWDBIQQR-UHFFFAOYSA-N | chemsynthesis.com |

| SMILES | CC(C)(O)C1=C[NH]C=C1 | chemsynthesis.com |

| Melting Point | Not Available | chemsynthesis.com |

| Boiling Point | Not Available | chemsynthesis.com |

| Density | Not Available | chemsynthesis.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-(1H-pyrrol-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H11NO/c1-7(2,9)6-3-4-8-5-6/h3-5,8-9H,1-2H3 |

InChI Key |

SBAGIYUWDBIQQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CNC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 1h Pyrrol 3 Yl 2 Propanol

Retrosynthetic Analysis for the Elucidation of Key Precursors and Disconnection Strategies

A retrosynthetic analysis of 2-(1H-pyrrol-3-yl)-2-propanol identifies several logical disconnection points, suggesting various synthetic strategies. The most apparent disconnection is at the C3-C(OH) bond of the pyrrole (B145914) ring. This leads to a pyrrole-3-yl anion equivalent (a nucleophile) and a propan-2-one (acetone) electrophile, or a pyrrole-3-yl cation equivalent and a 2-hydroxyprop-2-yl nucleophile.

A common and practical approach involves the disconnection to a 3-acylpyrrole precursor. This strategy is outlined below:

Disconnection: C-C bond between the pyrrole ring and the propanol (B110389) moiety.

Key Precursors:

A 3-acetylpyrrole (B85711) derivative.

A methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium).

This retrosynthetic approach is advantageous as 3-acylpyrroles can be prepared through established methods like Friedel-Crafts acylation of N-protected pyrroles. The subsequent addition of a methyl nucleophile to the ketone provides a direct route to the target tertiary alcohol.

Another viable disconnection strategy involves the construction of the pyrrole ring from acyclic precursors that already contain the propanol or a protected propanol moiety. This approach, while potentially more complex, can offer advantages in controlling substitution patterns on the pyrrole ring.

Established Synthetic Routes to this compound and Analogues

The synthesis of this compound and related structures is well-documented, employing a range of established chemical transformations. These can be broadly categorized into multi-step functionalizations, direct carbonyl additions, and catalytic methods.

Multi-Step Synthesis via Directed Functionalization of Pyrrole Precursors

Multi-step syntheses often commence with the protection of the pyrrole nitrogen, followed by regioselective functionalization at the C3 position. A representative pathway involves the Friedel-Crafts acylation of an N-protected pyrrole. For instance, 1-(phenylsulfonyl)pyrrole (B93442) can be acylated at the 3-position. tandfonline.com Subsequent reaction steps can then be employed to elaborate the side chain.

A general sequence for this approach is as follows:

N-Protection: The pyrrole nitrogen is protected with a suitable group, such as a tosyl or phenylsulfonyl group, to direct functionalization and prevent side reactions. tandfonline.com

Friedel-Crafts Acylation: The N-protected pyrrole undergoes Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride to introduce an acetyl group at the C3 position. tandfonline.com

Grignard Reaction: The resulting 3-acetylpyrrole derivative is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol.

Deprotection: The N-protecting group is removed to yield the final product, this compound.

This method provides a reliable and versatile route to the target compound and its analogues, allowing for the introduction of various substituents on the pyrrole ring and the alkyl side chain.

Direct Carbonyl Addition and Alkylation Strategies to Form the Propanol Moiety

A more direct approach to forming the propanol moiety involves the addition of organometallic reagents to a pyrrole-3-carboxaldehyde or a corresponding ester. This strategy is highly effective for the synthesis of secondary and tertiary alcohols attached to the pyrrole ring.

For the synthesis of this compound, the key step is the addition of a methyl organometallic reagent to a 3-acetylpyrrole. The starting 3-acetylpyrrole can be synthesized via Friedel-Crafts acylation of an N-protected pyrrole. tandfonline.com

| Starting Material | Reagent | Product | Reference |

| 1-(Phenylsulfonyl)-3-acetylpyrrole | Methylmagnesium bromide | 2-(1-(Phenylsulfonyl)pyrrol-3-yl)propan-2-ol | tandfonline.com |

| Pyrrole-2-carbaldehyde | Phenylacetaldehyde | 2,3-Dihydro-1H-pyrrolizin-3-ol derivative | nih.gov |

The addition of organometallic reagents to chiral 2-pyrroleimines has also been explored for the asymmetric synthesis of related 1-(2-pyrrolyl)alkylamines, demonstrating the utility of this approach in stereoselective synthesis. researchgate.net

Catalytic Methodologies for C-C Bond Formation and Pyrrole Ring Construction

Modern synthetic chemistry has seen a surge in the development of catalytic methods for both C-C bond formation on the pyrrole nucleus and for the construction of the pyrrole ring itself. These methods often offer higher efficiency, milder reaction conditions, and improved selectivity.

Metal-catalyzed cross-coupling reactions, for example, can be used to introduce the desired side chain onto a pre-functionalized pyrrole. While not a direct route to the alcohol, these methods can be used to form a key intermediate which is then converted to the target molecule.

More advanced catalytic systems focus on the direct C-H functionalization of the pyrrole ring, which avoids the need for pre-functionalized starting materials. researchgate.net Palladium(II) catalysis has been employed for the regioselective alkylation of 2-phenylpyrroles, showcasing the potential for direct C-C bond formation on the pyrrole core. acs.org

Furthermore, catalytic methods for the construction of the pyrrole ring are well-established. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic example that can be facilitated by various catalysts. nih.govnih.gov Iridium-catalyzed syntheses have also been developed, allowing for the construction of pyrroles from secondary alcohols and amino alcohols. researchgate.net These methods can be designed to incorporate the desired propanol side chain from the outset.

Exploration of Novel and High-Efficiency Synthetic Pathways

The quest for more efficient and selective synthetic routes to complex molecules like this compound is an ongoing endeavor in organic chemistry. Research in this area focuses on the development of chemo-, regio-, and stereoselective methods.

Development of Chemo-, Regio-, and Stereoselective Synthetic Approaches for this compound (if applicable)

The synthesis of substituted pyrroles often presents challenges in controlling regioselectivity due to the multiple reactive sites on the pyrrole ring. The development of highly regioselective synthetic methods is therefore of significant interest. For instance, silver-catalyzed cascade reactions have been developed for the highly regioselective synthesis of multisubstituted pyrroles. acs.org

In the context of synthesizing chiral alcohols, stereoselective methods are crucial. The use of chiral auxiliaries or catalysts can control the stereochemical outcome of the reaction. For example, the addition of organometallic reagents to chiral pyrroleimines has been shown to proceed with high diastereoselectivity. researchgate.net Similarly, the application of pyrrolo-protected amino aldehydes has been demonstrated in the highly diastereoselective synthesis of anti-1,2-amino alcohols. rsc.org While not directly applied to this compound in the reviewed literature, these principles could be adapted for its enantioselective synthesis.

The table below summarizes some of the selective synthetic approaches for pyrrole derivatives.

| Reaction Type | Catalyst/Reagent | Selectivity | Product Type | Reference |

| N-Functionalization of Pyrroles | Cation-Directed Catalysis | Enantioselective | Chiral N-Substituted Pyrroles | thieme.de |

| [4+1C]insert Cascade | AgOTf | Chemo- and Regioselective | Multisubstituted Pyrroles | acs.org |

| [2+2+1] Pyrrole Synthesis | Titanium-catalyzed | Chemo- and Regioselective | Heteroatom-Substituted Pyrroles | rsc.org |

| Addition to Chiral Imines | Organometallic Reagents | Diastereoselective | Chiral 1-(2-Pyrrolyl)alkylamines | researchgate.net |

| Synthesis of anti-1,2-amino alcohols | Pyrrolo-protected amino aldehydes | Diastereoselective | anti-Amino Alcohols | rsc.org |

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety. nih.gov These principles focus on waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. nih.govacs.org In the context of synthesizing this compound, sustainable strategies would prioritize the use of renewable starting materials, catalytic methods over stoichiometric reagents, and energy-efficient processes. nih.govcore.ac.uk

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred. core.ac.uk For instance, a hypothetical synthesis of this compound could involve the direct addition of a pyrrole nucleophile to acetone (B3395972). Another sustainable approach is the Paal-Knorr reaction, which synthesizes the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, often under neat (solvent-free) conditions with high atom efficiency. polimi.itmdpi.com While not a direct route to the title compound, the principles from such syntheses are applicable. Research on the synthesis of other pyrrole derivatives has shown excellent yields (up to 96%), atom economy (up to 83%), and reaction mass efficiency (up to 80%) by conducting reactions in the absence of solvents and catalysts. polimi.it

The choice of solvent is another cornerstone of green synthesis, as solvents can account for a significant portion of the mass and environmental impact of a chemical process. acs.orgskpharmteco.com Ideal green solvents are non-toxic, renewable, and easily recyclable. Water is a highly desirable solvent for its safety and low environmental impact. nih.gov Lewis acid-catalyzed reactions, such as the Friedel-Crafts alkylation of pyrroles, have been successfully performed in aqueous media, demonstrating the feasibility of reducing reliance on volatile organic compounds (VOCs). nih.govacs.org Other greener alternatives include ethanol (B145695) or ionic liquids. semanticscholar.org In some cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been used as both a promoter and a solvent, leading to high yields and simplified reaction conditions. mdpi.com

Catalysis is preferred over stoichiometric reagents to minimize waste. acs.org The use of recyclable, heterogeneous catalysts can further enhance the sustainability of the process. For pyrrole synthesis, various catalysts, including Lewis acids, Brønsted acids, and even biocatalysts like yeast, have been explored to create more environmentally benign pathways. core.ac.uksemanticscholar.org

Table 1: Green Chemistry Metrics for a Hypothetical Paal-Knorr-Type Reaction This table illustrates potential green chemistry metrics for a sustainable synthesis pathway, drawing parallels from established methods for other pyrrole derivatives. polimi.it

| Metric | Definition | Potential Value |

|---|---|---|

| Yield | Percentage of the desired product obtained. | >80% |

| Atom Economy (AE) | (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100%. acs.org | ~80-85% |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100%. polimi.it | ~80% |

Mechanistic Studies of Key Bond-Forming Reactions in this compound Synthesis

The synthesis of this compound hinges on the formation of the carbon-carbon bond between the C-3 position of the pyrrole ring and the tertiary carbon of the propanol group. Understanding the mechanisms of potential bond-forming reactions is crucial for developing an efficient synthetic strategy.

One plausible mechanistic pathway is a Friedel-Crafts-type electrophilic substitution . In this scenario, the electron-rich pyrrole ring acts as a nucleophile, attacking an electrophilic acetone equivalent. Pyrroles typically undergo electrophilic substitution preferentially at the C-2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion). semanticscholar.org Therefore, achieving C-3 selectivity requires specific strategies, such as the use of a protecting group on the nitrogen and bulky substituents at the C-2 and C-5 positions to direct the incoming electrophile to the C-3 position. The mechanism involves the generation of a carbocation or a polarized complex from the electrophile (e.g., protonated acetone or a derivative) by a Lewis or Brønsted acid catalyst, followed by the nucleophilic attack from the pyrrole ring. Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the C-3 substituted product.

A second major mechanistic route involves nucleophilic addition . This strategy would utilize a pre-formed 3-pyrrolyl nucleophile, such as a Grignard reagent (3-pyrrolylmagnesium halide) or an organolithium species, which would then attack the electrophilic carbonyl carbon of acetone. The mechanism begins with the deprotonation or metal-halogen exchange of a 3-substituted pyrrole (e.g., 3-bromopyrrole) to form the organometallic reagent. This highly reactive nucleophile then adds to the carbonyl group of acetone, forming a magnesium or lithium alkoxide intermediate. A final aqueous workup step protonates the alkoxide to yield the tertiary alcohol, this compound.

Mechanistic insights can also be drawn from related syntheses of substituted pyrroles. For example, some multi-step syntheses of complex pyrroles proceed through the formation of an enolate intermediate followed by cyclization and dehydration. nih.gov In other cases, control experiments have been used to probe reaction pathways. For instance, the addition of radical scavengers like TEMPO to certain reactions producing functionalized heterocycles did not inhibit product formation, suggesting that a radical pathway was not involved. mdpi.com Such studies would be vital to confirm the ionic nature of the key bond-forming step in any proposed synthesis of this compound.

Optimization of Reaction Conditions and Isolation Techniques for Synthetic Efficiency

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and side products. Key parameters to be optimized include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Optimization of Reaction Conditions: The systematic variation of reaction parameters is a standard approach to finding the optimal conditions. For a potential Friedel-Crafts synthesis, this would involve screening various Lewis and Brønsted acids. As shown in studies on related pyrrole alkylations, metal triflates like Zn(OTf)₂ can be highly effective catalysts. nih.govacs.org For a nucleophilic addition route, the choice of the organometallic reagent and the conditions for its formation are critical.

Solvent Effects: The solvent can significantly influence reaction outcomes. In the synthesis of related pyrrole compounds, a mixture of water and a small amount of an organic solvent like chloroform (B151607) was found to be optimal for both yield and enantioselectivity. nih.govacs.org In other cases, using an excess of a reagent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent itself led to a near-quantitative yield. mdpi.com The choice of solvent can also be influenced by green chemistry principles, favoring water or recyclable organic solvents. nih.gov

Temperature Control: Temperature is a critical parameter. For many reactions, lower temperatures (e.g., 0 °C) can enhance selectivity, particularly in asymmetric synthesis. acs.org Conversely, increasing the temperature can reduce reaction times, although sometimes at the cost of yield or selectivity. researchgate.net For example, an N-alkylation of a pyrrole derivative showed a similar yield at room temperature (14 hours) and 65 °C (5 hours), demonstrating a trade-off between energy input and reaction time. researchgate.net

Catalyst and Additive Loading: The concentration of catalysts and any additives (such as bases or phase-transfer catalysts) must be fine-tuned. Studies have shown that weak bases like piperidine (B6355638) can enhance stereoselectivity in certain pyrrole alkylations. nih.govacs.org The optimal amount of a base or catalyst is typically determined empirically, as demonstrated in the optimization tables for related syntheses. researchgate.net

Table 2: Hypothetical Optimization of a Friedel-Crafts Reaction for this compound Synthesis This table is an illustrative example based on optimization studies for similar pyrrole functionalizations, showing how parameters could be varied to improve reaction efficiency. nih.govacs.orgmdpi.com

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | Trace |

| 2 | Y(OTf)₃ (10) | CH₂Cl₂ | 25 | Trace |

| 3 | Zn(OTf)₂ (10) | CH₂Cl₂ | 25 | 45 |

| 4 | Zn(OTf)₂ (10) | H₂O/CHCl₃ (10:1) | 25 | 68 |

| 5 | Zn(OTf)₂ (10) | H₂O/CHCl₃ (10:1) | 0 | 75 |

| 6 | Zn(OTf)₂ (10) | H₂O/CHCl₃ (10:1) + Piperidine (10) | 0 | 92 |

| 7 | Zn(OTf)₂ (10) | HFIP | 25 | 97 |

Isolation and Purification Techniques: Once the reaction is complete, efficient isolation and purification are necessary to obtain this compound in high purity. A standard workup procedure often begins with quenching the reaction, for example, by adding water. mdpi.com The product is then typically extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate. mdpi.comcdnsciencepub.com The combined organic layers are washed to remove residual reagents or catalysts, dried over an anhydrous salt like Na₂SO₄, and filtered. mdpi.com

The solvent is subsequently removed under reduced pressure (in vacuo) to yield the crude product. cdnsciencepub.com Final purification is most commonly achieved by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the desired product from any impurities. mdpi.comcdnsciencepub.com The purity of the final fractions can be assessed by techniques like thin-layer chromatography (TLC). For solid products, recrystallization from an appropriate solvent system can be employed as a final step to obtain a highly purified, crystalline material. sci-hub.se In some industrial processes, the product may be isolated via a seeded recrystallization directly from the reaction mixture. google.com

Advanced Spectroscopic and Structural Elucidation of 2 1h Pyrrol 3 Yl 2 Propanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. The analysis would have involved a multi-faceted approach using various NMR techniques.

Proton (1H) NMR Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would provide information on the chemical environment of each proton in the 2-(1H-pyrrol-3-yl)-2-propanol molecule. The expected signals would include those for the N-H proton of the pyrrole (B145914) ring, the aromatic protons on the pyrrole ring, the hydroxyl (OH) proton of the propanol (B110389) group, and the methyl (CH₃) protons. The integration of these signals would confirm the number of protons in each environment, and the coupling constants (J-values) would reveal connectivity between adjacent, non-equivalent protons.

Carbon-13 (13C) NMR and DEPT Spectroscopy for Carbon Skeletal Elucidation

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. This would include the carbons of the pyrrole ring and the carbons of the 2-propanol substituent. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would have been used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, and to identify quaternary carbons, such as the one bearing the hydroxyl group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

To establish the complete structural connectivity, a suite of 2D NMR experiments would be required:

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the proton-proton network within the pyrrole and propanol moieties.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the 2-propanol substituent to the correct position (C-3) on the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be used to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy techniques are essential for identifying functional groups and studying intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy Band Assignments

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrations include the N-H stretch of the pyrrole ring, the O-H stretch of the alcohol (which would likely be a broad band due to hydrogen bonding), C-H stretches for both the aromatic ring and the aliphatic methyl groups, C=C and C-N stretching vibrations within the pyrrole ring, and a C-O stretching vibration for the tertiary alcohol.

Raman Spectroscopy for Complementary Vibrational Information

Despite a thorough search, no specific experimental spectra or data tables for this compound could be located. Therefore, the detailed analysis and data tables requested in the outline cannot be provided at this time.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement of the molecular ion. For this compound, the molecular formula is C7H11NO. chemsynthesis.com Using the precise masses of the most abundant isotopes (¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031, ¹⁶O = 15.9949), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. savemyexams.com

Table 1: Theoretical Exact Mass Calculation for C7H11NO

| Atom | Count | Accurate Mass (Ar) | Total Mass |

|---|---|---|---|

| Carbon (C) | 7 | 12.0000 | 84.0000 |

| Hydrogen (H) | 11 | 1.0078 | 11.0858 |

| Nitrogen (N) | 1 | 14.0031 | 14.0031 |

| Oxygen (O) | 1 | 15.9949 | 15.9949 |

| Total | | Calculated [M]⁺ | 125.0838 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to 125.0838 would confirm the molecular formula C7H11NO, distinguishing it from other potential formulas with the same nominal mass. savemyexams.com

The fragmentation pattern observed in mass spectrometry provides valuable structural information. chemguide.co.uk For this compound, fragmentation is expected to follow pathways characteristic of tertiary alcohols and pyrrole derivatives. libretexts.orglibretexts.org The molecular ion itself may be of low abundance due to its instability. docbrown.info

Key fragmentation pathways would likely include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org In this case, it would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

[C₇H₁₁NO]⁺• → [C₆H₈NO]⁺ + •CH₃

The resulting fragment [M - 15]⁺ would have an m/z of approximately 110.

Dehydration: Loss of a water molecule (H₂O) is another typical fragmentation for alcohols, especially tertiary ones. libretexts.org This would result in a fragment ion [M - 18]⁺•.

[C₇H₁₁NO]⁺• → [C₇H₉N]⁺• + H₂O

The resulting fragment would have an m/z of approximately 107.

Pyrrole Ring Fragmentation: The stable aromatic pyrrole ring may also undergo characteristic fragmentation, although this often requires higher energy.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | C₇H₁₁NO | 125.0838 | Molecular Ion |

| [M - CH₃]⁺ | C₆H₈NO | 110.0600 | Loss of a methyl radical |

X-ray Crystallography for Definitive Solid-State Structural Determination (if suitable crystals are obtained)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a specific crystal structure for this compound has not been reported in the public domain, such as the Cambridge Structural Database (CSD). nih.gov

However, analysis of crystallographic data for similar compounds can provide insight into the likely structural features. For instance, the crystal structure of 4,4-bis(1H-pyrrol-2-yl)pentanol reveals intermolecular N—H⋯O hydrogen bonds that link molecules into helical chains. iucr.org Similarly, the structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone shows N—H⋯O hydrogen bonds forming ribbons. researchgate.net

Should suitable single crystals of this compound be obtained, it would be expected to exhibit the following:

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a pyrrole N-H group makes the molecule a potent hydrogen-bond donor and acceptor. It is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonds, likely forming chains or networks involving N—H⋯O or O—H⋯N interactions. iucr.orgresearchgate.net

Molecular Conformation: The propanol side chain would have rotational freedom around the C-C single bonds, and its preferred conformation in the solid state would be determined by the optimization of packing forces and hydrogen bonding.

Table 3: Hypothetical Crystallographic Data Parameters (Based on Similar Structures)

| Parameter | Expected Value/System | Reference/Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules iucr.orgresearchgate.net |

| Space Group | P2₁/c or Pna2₁ | Common centrosymmetric/non-centrosymmetric groups iucr.orgresearchgate.net |

| Key Intermolecular Interaction | N—H···O or O—H···N Hydrogen Bonds | Presence of donor/acceptor groups iucr.orgresearchgate.net |

Definitive determination of these parameters requires successful crystallization and subsequent X-ray diffraction analysis. weizmann.ac.il

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. wikipedia.org CD measures the differential absorption of left- and right-circularly polarized light, which is a property unique to optically active compounds. harvard.edu

The parent compound, this compound, is achiral . Its central quaternary carbon atom is bonded to two identical methyl groups, meaning it does not have a stereocenter and therefore cannot exist as enantiomers. Consequently, it does not exhibit a circular dichroism signal.

However, this technique would be indispensable for the analysis of chiral derivatives of this compound. If one of the methyl groups were replaced by a different substituent, or if a chiral center were introduced elsewhere in the molecule, the resulting enantiomers could be distinguished and characterized using CD spectroscopy.

For a hypothetical chiral derivative, CD spectroscopy would be applied as follows:

Enantiomeric Purity: The magnitude of the CD signal (molar ellipticity) is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be determined. mdpi.com

Absolute Configuration: The absolute configuration of a chiral center (R or S) can often be determined by comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT-ECD). mdpi.com Alternatively, comparison with the known spectra of structurally related compounds can also help assign the configuration. mdpi.com The sign of the Cotton effect (positive or negative peaks) at specific wavelengths is characteristic of a particular stereoisomer. wisc.edu

The choice of solvent can influence CD spectra, as conformational changes may alter the chiroptical response. wisc.edu Common solvents for such analyses include methanol (B129727) and 2-propanol. wisc.eduresearchgate.net

Table 4: Application of Chiroptical Spectroscopy to Chiral Derivatives

| Analysis Goal | CD Spectroscopy Application | Information Obtained |

|---|---|---|

| Stereochemical Verification | Measurement of CD spectrum | Confirmation of optical activity (chirality) |

| Quantitative Analysis | Correlation of signal intensity with known standards | Determination of enantiomeric excess (ee) |

Theoretical and Computational Investigations of 2 1h Pyrrol 3 Yl 2 Propanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for predicting the molecular structure and electronic properties of a compound like 2-(1H-pyrrol-3-yl)-2-propanol. These computational methods solve the Schrödinger equation for the molecule, providing insights into its geometry, energy, and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. For this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms—its ground state geometry.

This process involves optimizing the molecular structure to find the lowest energy conformation. Key outputs include predictions of bond lengths, bond angles, and dihedral angles. DFT is also used to calculate the molecule's total electronic energy, enthalpy of formation, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from infrared spectroscopy) to validate the computational model. For instance, calculations on pyrrole (B145914) derivatives have successfully predicted their structural parameters and interaction energies. mdpi.com

Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (ring) | ~1.38 - 1.42 Å |

| C-N (ring) | ~1.37 Å | |

| C-C (isopropyl) | ~1.53 Å | |

| C-O (alcohol) | ~1.43 Å | |

| O-H (alcohol) | ~0.96 Å | |

| Bond Angles | C-N-C (ring) | ~109.8° |

| C-C-O (propanol) | ~109.5° | |

| Dihedral Angle | C(ring)-C(ring)-C(isopropyl)-O | ~60° (gauche) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms. Unlike DFT, which uses approximations based on electron density, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) aim for a more rigorous solution to the electronic Schrödinger equation.

For this compound, these high-level methods would provide a more accurate description of its electronic structure, especially properties related to electron correlation. They are often used as a benchmark to assess the accuracy of DFT results. Such calculations are crucial for understanding photochemical processes, ionization potentials, and electron affinities. For example, ab initio calculations have been used to construct detailed potential energy surfaces for photochemical dynamics in related hydrogen-bonded systems like the pyrrole-pyridine complex. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The propanol (B110389) substituent on the pyrrole ring introduces the possibility of intramolecular hydrogen bonding. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the π-electron system of the pyrrole ring can act as an acceptor. researchgate.net This interaction would significantly influence the conformational preferences of the molecule.

Computational methods can quantify the strength of this N-H···π or O-H···π interaction and calculate the energy barrier required to rotate the propanol group out of the hydrogen-bonded conformation. A higher rotational barrier indicates a more stable hydrogen-bonded structure. Theoretical studies on similar molecules, like pyrrole-alcohol complexes, have shown that such hydrogen bonds play a critical role in stabilizing specific geometries. researchgate.net

Hypothetical Conformational Energy Profile for this compound This table is for illustrative purposes only.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kJ/mol) | Key Interaction | Rotational Barrier (kJ/mol) |

| A (Global Minimum) | ~60° | 0.0 | Intramolecular O-H···π | 12.5 (to Conformer B) |

| B (Local Minimum) | 180° | 5.2 | Steric repulsion minimized | 8.1 (to Conformer A) |

| Transition State | ~120° | 12.5 | Eclipsed conformation | - |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different potential:

Red: Regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen). These are sites susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, usually found around electropositive atoms like hydrogen, especially those bonded to electronegative atoms (e.g., the N-H of the pyrrole and the O-H of the alcohol). These are sites for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would show a strong negative potential (red) around the oxygen atom of the hydroxyl group and a delocalized negative potential within the π-system of the pyrrole ring. A strong positive potential (blue) would be located on the hydrogen of the hydroxyl group and the hydrogen on the pyrrole's nitrogen atom. This analysis helps predict sites for hydrogen bonding and other non-covalent interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor. The spatial distribution of the HOMO shows where the molecule is most likely to be attacked by an electrophile.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor. The distribution of the LUMO shows where the molecule is most likely to accept electrons from a nucleophile.

The HOMO-LUMO gap (the energy difference between these two orbitals) is an important indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the HOMO would likely be distributed over the electron-rich pyrrole ring, indicating that this is the primary site for electrophilic attack. The LUMO would also be associated with the π-system of the ring. Calculating the energies of these orbitals would allow for predictions about the compound's participation in various chemical reactions.

Hypothetical FMO Properties for this compound This table is for illustrative purposes only.

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | -5.85 | Moderate electron-donating ability |

| LUMO Energy | 1.95 | Poor electron-accepting ability |

| HOMO-LUMO Gap | 7.80 | High kinetic stability |

Computational Spectroscopy for Prediction and Validation of Experimental Spectra (e.g., NMR, IR)

Computational spectroscopy serves as a powerful tool for predicting and interpreting the experimental spectra of molecules like this compound. By employing quantum chemical calculations, it is possible to obtain theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can aid in the identification and structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved through methods such as Density Functional Theory (DFT) and the use of substituent chemical shifts (SCS) derived from known data for similar compounds. For this compound, the chemical shifts can be estimated by considering the electronic environment of each nucleus, which is influenced by the pyrrole ring and the 2-propanol group.

The pyrrole ring itself is an aromatic system, and its proton and carbon chemical shifts are characteristic. The introduction of the 2-propanol substituent at the 3-position will induce changes in these shifts, which can be computationally modeled. The protons on the pyrrole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, while the protons of the propanol group will be in the aliphatic region. Similarly, the ¹³C NMR spectrum will show distinct signals for the carbons of the pyrrole ring and the propanol substituent.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from analogous structures.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 6.6 - 6.8 | - |

| C4-H | 6.1 - 6.3 | - |

| C5-H | 6.8 - 7.0 | - |

| N-H | 7.8 - 8.2 | - |

| CH₃ | 1.4 - 1.6 | 29 - 31 |

| OH | 1.8 - 2.5 | - |

| C2 | - | 118 - 120 |

| C3 | - | 125 - 127 |

| C4 | - | 105 - 107 |

| C5 | - | 115 - 117 |

Note: These are illustrative values and may vary depending on the solvent and the specific computational method used.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated using DFT methods, which compute the vibrational frequencies of the molecule. nih.govdtic.mil These calculations can predict the positions and relative intensities of the absorption bands corresponding to the various functional groups in this compound.

Key vibrational modes for this molecule would include the N-H stretch of the pyrrole ring, the O-H stretch of the alcohol group, C-H stretches of the aromatic ring and the alkyl groups, and C-N and C-O stretching vibrations. The calculated spectrum can be compared with an experimental spectrum to confirm the structure of the compound.

The following table summarizes the predicted characteristic IR absorption bands for this compound.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrrole) | Stretching | 3300 - 3500 |

| O-H (alcohol) | Stretching (broad) | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (pyrrole) | Stretching | 1500 - 1600 |

| C-N (pyrrole) | Stretching | 1300 - 1400 |

Note: These are illustrative values. The exact positions and shapes of the bands can be influenced by intermolecular interactions such as hydrogen bonding.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules. acs.orgaip.org

In an MD simulation, the atoms of the molecule are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.

By simulating this compound in a solvent box (e.g., water or an organic solvent), it is possible to observe how the molecule behaves in a solution. Key aspects that can be investigated include:

Conformational Analysis: The 2-propanol substituent can rotate around the single bond connecting it to the pyrrole ring. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities.

Solvent Interactions: The simulations can reveal how solvent molecules arrange themselves around the solute. For this compound, this would involve studying the hydrogen bonding between the N-H and O-H groups of the molecule and the solvent molecules. osi.lv The hydrophobic interactions of the pyrrole ring and the methyl groups with the solvent can also be analyzed.

Dynamic Properties: MD simulations can be used to calculate various dynamic properties, such as the diffusion coefficient of the molecule in the solvent and the time scales of its rotational and vibrational motions.

The following table provides an example of the types of data that can be obtained from MD simulations of this compound in an aqueous solution.

Illustrative Data from Molecular Dynamics Simulations

| Property | Description | Illustrative Value |

|---|---|---|

| Diffusion Coefficient | A measure of how quickly the molecule moves through the solvent. | 1.5 x 10⁻⁵ cm²/s |

| Radial Distribution Function (g(r)) of water around N-H | Describes the probability of finding a water molecule at a certain distance from the N-H group. | Peak at ~1.8 Å |

| Radial Distribution Function (g(r)) of water around O-H | Describes the probability of finding a water molecule at a certain distance from the O-H group. | Peak at ~1.7 Å |

| Average Number of Hydrogen Bonds | The average number of hydrogen bonds formed between the solute and the solvent molecules. | 3 - 4 |

Note: These values are for illustrative purposes and would depend on the specific simulation parameters, such as temperature, pressure, and the force field used.

Chemical Reactivity and Transformation Studies of 2 1h Pyrrol 3 Yl 2 Propanol

Reactions Involving the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich aromatic system, making it susceptible to a variety of reactions, particularly electrophilic aromatic substitution. The substituent at the 3-position, a 2-hydroxyprop-2-yl group, influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Regioselectivity and Scope

Pyrrole is known to be highly reactive towards electrophiles, often leading to polymerization under strongly acidic conditions. Electrophilic substitution on the pyrrole ring generally occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate through resonance. When an electrophile attacks the α-position, the positive charge can be delocalized over three carbon atoms and the nitrogen atom, whereas attack at the β-position (C3 and C4) results in a less stable intermediate with delocalization over only two carbon atoms and the nitrogen.

In the case of 3-substituted pyrroles such as 2-(1H-pyrrol-3-yl)-2-propanol, the existing alkyl group at the C3 position directs incoming electrophiles. The 2-hydroxyprop-2-yl group is an electron-donating group through induction, which further activates the pyrrole ring towards electrophilic attack. The primary sites for substitution are the C2, C5, and C4 positions. The substitution pattern is influenced by both steric and electronic effects. Generally, electrophilic attack is favored at the C5 position, which is the available α-position. Substitution at the C2 position is also possible, though potentially hindered by the adjacent bulky tertiary alcohol group. The C4 position is the least favored for substitution.

For instance, the Friedel-Crafts acetylation and isopropylation of 3-substituted pyrroles have been shown to yield primarily 5-substituted products cdnsciencepub.com. This regioselectivity is crucial for the controlled synthesis of polysubstituted pyrrole derivatives.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Pyrroles

| Electrophilic Reagent | Expected Major Product(s) | Reference |

| Acetic Anhydride (B1165640) / Lewis Acid | 3-substituted-5-acetylpyrrole | cdnsciencepub.com |

| Isopropyl Halide / Lewis Acid | 3-substituted-5-isopropylpyrrole | cdnsciencepub.com |

| Bromine | 3-substituted-5-bromopyrrole | cdnsciencepub.com |

This table illustrates the general regioselectivity observed in electrophilic substitution reactions of 3-substituted pyrroles, which is applicable to this compound.

Functionalization at the Pyrrole Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are important for modifying the electronic properties of the pyrrole ring and for introducing functionalities that can influence the molecule's biological activity or material properties.

N-alkylation can be achieved by treating the pyrrole with an alkyl halide in the presence of a base. The choice of base and solvent is critical to control the regioselectivity between N- and C-alkylation. For N-alkylation, polar aprotic solvents and stronger bases are often employed. The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of pyrroles with a wide range of alcohols, including those with steric hindrance rsc.org.

N-acylation is typically performed using an acyl chloride or an acid anhydride in the presence of a base or a Lewis acid catalyst. N-acylation introduces an electron-withdrawing group onto the pyrrole nitrogen, which deactivates the ring towards electrophilic attack and can alter its chemical and physical properties.

Table 2: Conditions for N-Functionalization of Pyrroles

| Reaction | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Alkylpyrrole |

| Mitsunobu N-Alkylation | Alcohol, PPh3, DEAD or DIAD, Solvent (e.g., THF) | N-Alkylpyrrole |

| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine, Et3N) or Lewis Acid (e.g., ZnCl2) | N-Acylpyrrole |

This table provides general conditions for the N-alkylation and N-acylation of pyrroles.

Metalation and Cross-Coupling Reactions at Pyrrole Ring Positions

Metalation of the pyrrole ring, followed by cross-coupling reactions, is a powerful strategy for the synthesis of highly functionalized pyrrole derivatives. Deprotonation of the N-H bond with a strong base (e.g., n-butyllithium) generates the pyrrolide anion, which can then be metalated at a carbon position. For N-unsubstituted pyrroles, direct C-metalation is challenging due to the acidity of the N-H proton. However, N-protected pyrroles can be regioselectively metalated.

For 3-substituted pyrroles, directed metalation can be achieved. For example, the use of a directing group on the nitrogen can facilitate metalation at the C2 position. Halogen-metal exchange is another common method to introduce a metal at a specific position on the pyrrole ring, which can then participate in various cross-coupling reactions like Suzuki, Stille, and Negishi couplings to form new carbon-carbon bonds researchgate.net. These reactions are invaluable for the synthesis of complex molecules containing the pyrrole scaffold.

Reactions Involving the Hydroxyl Group of the Propanol (B110389) Side Chain

The tertiary hydroxyl group of the 2-propanol side chain in this compound offers another site for chemical modification. The reactivity of this group is characteristic of tertiary alcohols.

Derivatization Strategies: Esterification, Etherification, and Amine Formation

The tertiary hydroxyl group can be derivatized through various reactions, including esterification, etherification, and conversion to an amine.

Esterification of tertiary alcohols is often more challenging than that of primary or secondary alcohols due to steric hindrance youtube.com. Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is generally inefficient for tertiary alcohols because the carbocation intermediate is prone to elimination, leading to the formation of an alkene. More effective methods for the esterification of tertiary alcohols involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine.

Etherification of tertiary alcohols can also be challenging due to the propensity for elimination reactions under acidic conditions. However, methods have been developed for the formation of tertiary ethers. For instance, reaction of the alcohol with a highly reactive alkylating agent under basic conditions or via Williamson ether synthesis with a suitable tertiary alkoxide can be employed.

Amine Formation from tertiary alcohols is a synthetically useful transformation. This can be achieved through a variety of methods, often involving the conversion of the alcohol to a good leaving group followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced. The Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid, is a classic method for the synthesis of N-alkyl amides, which can then be hydrolyzed to the corresponding amine.

Table 3: Derivatization Strategies for Tertiary Alcohols

| Transformation | Reagents and Conditions | Product |

| Esterification | Acyl chloride or Acid anhydride, Pyridine | Tertiary Ester |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Tertiary Ether |

| Amine Formation (via Ritter Reaction) | Nitrile, Strong acid (e.g., H2SO4), then hydrolysis | Tertiary Amine |

This table summarizes common methods for the derivatization of tertiary alcohols, which are applicable to the hydroxyl group of this compound.

Dehydration Reactions and Olefin Formation

The presence of a tertiary hydroxyl group in this compound makes it susceptible to acid-catalyzed dehydration. This reaction involves the elimination of a water molecule to form a carbon-carbon double bond, yielding an olefin. The stability of the resulting alkene and the reaction conditions employed will dictate the product distribution.

The dehydration of this compound is expected to proceed readily under acidic conditions, likely forming 3-(prop-2-en-2-yl)-1H-pyrrole. The reaction is driven by the formation of a stable tertiary carbocation intermediate, which is further stabilized by the adjacent electron-rich pyrrole ring. The general transformation is depicted below:

Reaction Scheme:

2-(1H-pyrrol-3-yl)-2-propanol3-(prop-2-en-2-yl)-1H-pyrrole

While specific experimental data for this reaction is not available in the reviewed literature, the conditions would likely be analogous to other tertiary alcohol dehydrations.

Table 1: Expected Dehydration Reaction of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 3-(prop-2-en-2-yl)-1H-pyrrole | Acid catalyst (e.g., H₂SO₄, H₃PO₄, or a solid acid catalyst), heat. |

Research on related pyrrole carbinols, specifically 1H-pyrrole-2-carbinols, has shown that they undergo facile dehydration to form reactive 2-methide-2H-pyrroles, also known as azafulvenes. nih.gov These highly reactive intermediates are involved in various biosynthetic pathways and synthetic transformations. nih.gov While the formation of an analogous exocyclic methylene (B1212753) pyrrole (an azafulvene) from a 3-substituted pyrrole alcohol is also conceivable, the formation of the endocyclic double bond within the side chain is generally the more favored pathway for tertiary alcohols.

Intermolecular and Intramolecular Cyclization Reactions for Novel Heterocycle Formation

The bifunctional nature of this compound, possessing both a nucleophilic pyrrole ring and a hydroxyl group that can be converted into a leaving group, makes it a potential precursor for the synthesis of novel heterocyclic compounds through cyclization reactions.

Intramolecular Cyclization:

Intramolecular cyclization could be envisioned if the pyrrole nitrogen is first substituted with a suitable tether containing an electrophilic site. For instance, N-alkylation with a dihaloalkane followed by intramolecular cyclization could lead to the formation of a bicyclic system. While no direct examples involving this compound are documented, studies on N-alkyne-substituted pyrrole esters have demonstrated the feasibility of intramolecular cyclization to form various fused heterocyclic systems like pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.org

Intermolecular Cyclization:

In an intermolecular sense, this compound, or its dehydrated derivative, could react with other molecules to form larger heterocyclic structures. For example, the olefin formed upon dehydration could participate in [3+2] cycloaddition reactions, a common strategy for the synthesis of substituted pyrroles and other five-membered heterocycles.

The pyrrole nucleus itself can act as a nucleophile in cyclization reactions. For instance, organocatalytic, highly enantioselective [6+2]-cycloadditions of 2-methide-2H-pyrroles (formed from the dehydration of pyrrole-2-carbinols) with aryl acetaldehydes have been developed to synthesize densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This demonstrates the potential of pyrrole-derived intermediates in constructing complex heterocyclic frameworks.

Investigation of Catalytic Reactions Utilizing this compound as a Substrate or Ligand Component

The structural features of this compound suggest its potential utility in the field of catalysis, either as a substrate for catalytic transformations or as a precursor to a catalytic ligand.

As a Substrate:

As a substrate, this compound could be used in catalytic dehydration reactions, as discussed previously. The use of solid acid catalysts would offer advantages in terms of catalyst recovery and reuse. Furthermore, enantioselective catalytic reactions could be employed to resolve the racemic mixture of the alcohol or to perform asymmetric transformations on the molecule.

As a Ligand Component:

Chiral ligands are crucial for asymmetric catalysis. This compound is a chiral molecule, and its enantiomers could potentially be resolved and utilized as chiral ligands or chiral auxiliaries. The pyrrole nitrogen and the hydroxyl oxygen could act as coordination sites for a metal center. Modification of the hydroxyl group or the pyrrole ring could be performed to tune the steric and electronic properties of the resulting ligand. While no specific use of this compound as a ligand has been reported, the broader class of pyrrole-containing compounds has been explored in ligand design.

For example, chiral BINOL-derived phosphoric acids have been used as catalysts in reactions involving pyrrole carbinols, highlighting the synergy between chiral catalysts and pyrrole-based substrates. nih.gov This suggests that a chiral derivative of this compound could have interesting applications in asymmetric catalysis.

Detailed Mechanistic Studies of Key Transformation Pathways and Intermediate Characterization

Understanding the reaction mechanisms of the transformations involving this compound is essential for controlling the reaction outcomes and for the rational design of new synthetic methods.

Mechanism of Dehydration:

The acid-catalyzed dehydration of this compound is expected to proceed through a standard E1 elimination mechanism. The key steps are:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst, forming a good leaving group, water.

Formation of a carbocation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a tertiary carbocation at the 2-position of the propane chain. This carbocation is stabilized by the inductive effect of the three methyl groups and by resonance with the electron-rich pyrrole ring.

Deprotonation: A base (which could be water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom (one of the methyl groups), leading to the formation of a double bond and regenerating the acid catalyst.

Table 2: Proposed Intermediates in the Dehydration of this compound

| Intermediate | Structure | Evidence/Analogy |

| Protonated Alcohol | pyrrole-C(CH₃)₂(OH₂⁺) | Common intermediate in acid-catalyzed alcohol dehydration. |

| Tertiary Carbocation | pyrrole-C⁺(CH₃)₂ | Stable tertiary carbocation, further stabilized by the pyrrole ring. |

Potential for Azafulvene Intermediates:

As mentioned earlier, studies on pyrrole-2-carbinols have shown that they can undergo dehydration to form reactive 2-methide-2H-pyrroles (azafulvenes). nih.gov In the case of this compound, a similar rearrangement to an exocyclic methylene species is less likely due to the substitution pattern. The formation of the tertiary carbocation on the side chain is a more direct and lower-energy pathway. However, the potential for alternative mechanistic pathways, especially under different reaction conditions (e.g., thermal or base-catalyzed elimination), cannot be entirely ruled out without specific experimental studies. The characterization of intermediates in such reactions would likely involve spectroscopic techniques such as NMR and mass spectrometry, and in some cases, trapping experiments to confirm the presence of transient species.

Advanced Materials Science Applications and Derivative Synthesis from 2 1h Pyrrol 3 Yl 2 Propanol

Role as a Monomer Precursor for Advanced Polymer Architectures

The pyrrole (B145914) moiety is the fundamental unit of polypyrrole (PPy), one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and biocompatibility. wikipedia.orgmdpi.com The direct polymerization of unsubstituted pyrrole often results in a rigid, insoluble, and difficult-to-process material. slideshare.net The introduction of substituents onto the pyrrole ring, particularly at the 3-position, is a key strategy to overcome these limitations and tailor the polymer's properties for specific applications. researchgate.netresearchgate.net

2-(1H-pyrrol-3-yl)-2-propanol can serve as a functional monomer in the synthesis of advanced polypyrrole architectures. The polymerization, typically achieved through chemical or electrochemical oxidation, proceeds via the coupling of pyrrole radical cations at the 2- and 5-positions of the ring. wikipedia.orgnih.gov The presence of the 2-hydroxypropyl side chain is not expected to hinder the polymerization process but rather to impart new, desirable properties to the resulting polymer. researchgate.net

The key advantages of using a functionalized monomer like this compound include:

Improved Solubility and Processability: The alkyl alcohol side chain can disrupt the strong inter-chain interactions that make unsubstituted PPy insoluble, thereby improving solubility in common organic solvents. mdpi.comresearchgate.net

Enhanced Functionalization: The hydroxyl group serves as a reactive handle for post-polymerization modification. This allows for the covalent attachment of other molecules, such as enzymes for biosensor applications or specific ligands for targeted materials. researchgate.net

Tailored Material Properties: The substituent can modify the polymer's morphological, mechanical, and electronic properties. For instance, side chains can influence the selectivity of PPy-based chemical sensors. researchgate.net

The synthesis of polypyrroles from 3-substituted monomers is well-documented and can be adapted for this compound. researchgate.netacs.org Both chemical oxidation using agents like iron(III) chloride (FeCl₃) and electrochemical polymerization on an anode surface are viable methods. wikipedia.orgnih.govacs.org

| Polymerization Method | Typical Reagents/Conditions | Anticipated Polymer Properties | References |

|---|---|---|---|

| Chemical Oxidative Polymerization | Monomer in solvent (e.g., H₂O, CH₃CN), Oxidant (e.g., FeCl₃, (NH₄)₂S₂O₈) | Produces polymer as a powder; suitable for bulk synthesis; properties influenced by oxidant and solvent. | wikipedia.orgnih.govacs.org |

| Electrochemical Polymerization | Monomer and electrolyte in solvent; constant potential applied to a working electrode (anode). | Forms a uniform polymer film directly on the electrode; thickness and morphology can be precisely controlled. | wikipedia.orgresearchgate.net |

Derivatization for Ligand Design in Coordination Chemistry and Catalysis

The pyrrole ring and its derivatives are versatile components in the design of ligands for transition metal complexes. researchgate.netresearchgate.net The deprotonated pyrrole nitrogen acts as a potent anionic N-donor, while the aromatic ring system can engage in various electronic interactions. This compound is particularly interesting as a ligand precursor because it contains two potential donor sites: the pyrrole nitrogen and the hydroxyl oxygen.

Upon deprotonation of the pyrrole N-H and the alcohol O-H, the molecule can act as a dianionic, bidentate ligand. Alternatively, in its neutral form or after selective deprotonation of only the pyrrole N-H, it can coordinate in different modes. This versatility allows for the synthesis of a variety of metal complexes with distinct geometries and electronic properties. acs.org The combination of a "soft" pyrrole nitrogen donor and a "hard" alcohol oxygen donor makes it a hemilabile ligand, which can be beneficial in catalysis where a ligand may need to partially dissociate to open a coordination site on the metal center.

The derivatization process would typically involve reacting this compound with a suitable metal precursor, often in the presence of a base to facilitate deprotonation. The resulting complexes could find applications in catalysis, for example, in transfer dehydrogenation or oxidation reactions. acs.orgrsc.org

| Ligand Form | Potential Donor Atoms | Coordination Mode | Potential Metal Partners | References |

|---|---|---|---|---|

| Neutral (L) | Pyrrole N (lone pair), Hydroxyl O | Monodentate (N or O), Bridging | Late transition metals (e.g., Ru, Rh, Pd) | acs.org |

| Monoanionic (L⁻) | Deprotonated Pyrrole N⁻, Hydroxyl O | Bidentate (N,O-chelate) | Various (e.g., Ru, Ir, Zn, Cu) | researchgate.netacs.org |

| Dianionic (L²⁻) | Deprotonated Pyrrole N⁻, Deprotonated O⁻ | Bidentate (N,O-chelate), Bridging | Early transition metals, Lanthanides | researchgate.netnih.gov |

Utilization as a Building Block in Complex Organic Synthesis

The pyrrole ring is a privileged scaffold found in a vast array of natural products and pharmaceutical agents, including heme, chlorophyll, and atorvastatin. researchgate.netwikipedia.org Consequently, functionalized pyrroles like this compound are valuable organic building blocks for the construction of more complex molecular architectures. bohrium.com The synthesis of molecules containing a 3-substituted pyrrole core is an active area of research. johnshopkins.edunih.gov

The synthetic utility of this compound stems from the reactivity of both the pyrrole ring and the side chain.

Pyrrole Ring Reactivity: While the 2- and 5-positions are the most nucleophilic and prone to electrophilic substitution, the 3-substituent can direct further functionalization. uctm.edu

Side Chain Reactivity: The tertiary alcohol is a key functional group. It can undergo dehydration under acidic conditions to form a 3-isopropenyl-1H-pyrrole, an alkene that can participate in various addition and cycloaddition reactions. The hydroxyl group can also be converted into a good leaving group for substitution reactions or used as a directing group for reactions on the pyrrole ring.

This compound can be envisioned as a key intermediate in synthetic routes toward complex natural products or as a scaffold for creating libraries of compounds for pharmaceutical screening. The strategies for incorporating a pre-formed pyrrole ring into a target molecule are diverse and well-established in organic synthesis. bohrium.com

| Transformation / Application | Description | Relevance to this compound | References |

|---|---|---|---|

| Natural Product Synthesis | The pyrrole heterocycle is a core component of many bioactive natural products. | Can serve as a starting material for alkaloids and other complex pyrrole-containing targets. | researchgate.netbohrium.com |

| Pharmaceutical Scaffolds | The pyrrole ring is a common scaffold in medicinal chemistry. | The functionalized side chain allows for the synthesis of diverse derivatives for structure-activity relationship studies. | nih.gov |

| Dehydration to Alkene | Tertiary alcohols can be readily dehydrated to form alkenes. | Provides access to a reactive isopropenylpyrrole for further reactions like Diels-Alder or Heck coupling. | organic-chemistry.org |

Exploration of Self-Assembly Properties and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses several features that make it an excellent candidate for forming well-defined supramolecular assemblies. The key interactions governing its self-assembly are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule has both a hydrogen bond donor (the N-H group of the pyrrole) and a hydrogen bond acceptor (the nitrogen lone pair). nih.gov Additionally, the alcohol group contains both a donor (O-H) and an acceptor (oxygen lone pairs). This allows for the formation of robust and directional hydrogen-bonded networks. For example, chains or sheets could form via N-H···O or O-H···N interactions. nih.govmdpi.com

π-π Stacking: The electron-rich, aromatic pyrrole ring can interact with other pyrrole rings through π-π stacking, further stabilizing the supramolecular structure.

These non-covalent interactions can direct the assembly of the molecules into higher-order structures like one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. This behavior is foundational to the field of crystal engineering and the design of functional organic materials. The principles of self-assembly seen in systems like calix researchgate.netpyrroles, which are macrocycles formed from pyrrole and ketone units, demonstrate the powerful directing nature of these interactions. iipseries.orgmdpi.com

Future Research Directions and Perspectives on 2 1h Pyrrol 3 Yl 2 Propanol

Development of Asymmetric Synthetic Methodologies for Enantiopure Derivatives

The presence of a tertiary alcohol creates a chiral center in 2-(1H-pyrrol-3-yl)-2-propanol, making the development of asymmetric synthetic routes a paramount objective for future research. Access to enantiomerically pure forms of this compound and its derivatives is critical, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

Future work in this area will likely focus on catalytic, enantioselective methods for the synthesis of chiral tertiary alcohols. researchgate.net Strategies could be adapted from established protocols for similar heterocyclic systems. One promising avenue is the asymmetric addition of organometallic reagents to a suitable ketone precursor, such as 3-acetyl-1H-pyrrole. The use of chiral ligands to control the stereochemical outcome of additions of organozinc, organoaluminum, or Grignard reagents is a well-established strategy that could be applied here. nih.gov

Another key area for exploration is the catalytic asymmetric Friedel-Crafts alkylation of pyrroles with α-ketoesters or other electrophiles, followed by reduction or functional group manipulation. For instance, zirconium-catalyzed alkylation of the pyrrole (B145914) ring has been shown to produce chiral tertiary alcohols with high enantiomeric excess (ee). nih.gov Adapting such methodologies would provide a direct route to optically active precursors of this compound.

Furthermore, dynamic kinetic resolution (DKR) presents a powerful alternative. mdpi.com This approach combines the enzymatic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Future research could involve screening lipases or other enzymes for the kinetic resolution of racemic this compound while simultaneously developing a compatible metal-catalyzed racemization process. mdpi.com

| Potential Asymmetric Strategy | Key Precursors | Catalyst/Reagent Type | Anticipated Outcome |

| Asymmetric Nucleophilic Addition | 3-Acetyl-1H-pyrrole, Organometallic Reagents | Chiral Ligands (e.g., BINOL derivatives) with Ti, Zn, or Al | Enantioenriched this compound |

| Asymmetric Friedel-Crafts Alkylation | 1H-Pyrrole, Pyruvic acid derivatives | Chiral Zirconium-BINOL complexes | Chiral α-hydroxy acid derivatives, convertible to the target alcohol |

| Dynamic Kinetic Resolution (DKR) | Racemic this compound | Lipase + Racemization Catalyst (e.g., V, Ru-based) | Single enantiomer of an acylated derivative |

Exploration of Novel Catalytic Transformations and Process Intensification